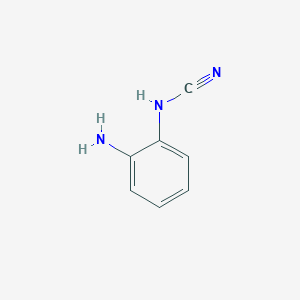

2-Aminophenylcyanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7N3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

(2-aminophenyl)cyanamide |

InChI |

InChI=1S/C7H7N3/c8-5-10-7-4-2-1-3-6(7)9/h1-4,10H,9H2 |

InChI Key |

FGGPJHXGBZNABQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N)NC#N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminophenylcyanamide

Classical Synthetic Approaches

Classical methods for the synthesis of aryl cyanamides often involve the reaction of an aniline (B41778) derivative with a cyanating agent. For the synthesis of 2-aminophenylcyanamide, a primary approach would involve the use of a protected o-phenylenediamine (B120857) or a related precursor to selectively introduce the cyanamide (B42294) functionality. A common classical route is the reaction of an aromatic amine with cyanogen (B1215507) bromide (von Braun reaction), though this method involves highly toxic reagents. Another approach involves the desulfurization of a corresponding thiourea (B124793). For instance, a substituted phenylthiourea (B91264) can undergo cyclization to form a 2-aminobenzothiazole, highlighting a classical route that could be adapted. nih.gov The direct cyanation of an aniline, while seemingly straightforward, can be challenging due to the reactivity of the amino group.

Catalytic Synthesis Protocols

Catalytic methods offer significant advantages over classical approaches, including milder reaction conditions, higher selectivity, and greater functional group tolerance. rsc.orgnih.gov

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has become a powerful tool for the formation of carbon-nitrogen bonds. nih.gov Palladium- and copper-based catalysts are particularly prominent in the synthesis of arylamines and related compounds. nih.govrsc.orgmdpi.comrsc.org The synthesis of arylcyanamides can be achieved through copper-catalyzed reactions involving desulfurization and C-N cross-coupling. rsc.org For example, the synthesis of 4-aminophenylcyanamide has been reported with a 67% yield using a copper-catalyzed approach. rsc.org Similar strategies could be applied to the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are well-established for the formation of C-N bonds. nih.gov These methods could potentially be adapted for the synthesis of this compound, for instance, by coupling a protected 2-amino-halobenzene with cyanamide in the presence of a suitable palladium catalyst and ligand. The choice of ligand is crucial in these reactions to avoid side reactions like β-hydrogen elimination. nih.gov Other transition metals like manganese and titanium have also been explored for the synthesis of nitrogen-containing heterocycles and could potentially be applied to the synthesis of this compound. frontiersin.org

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Arylcyanamides and Related Compounds

| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |

| Copper | 4-Aminophenylthiourea | 4-Aminophenylcyanamide | 67 | rsc.org |

| Copper | o-Tolylthiourea | o-Tolylcyanamide | 82 | rsc.org |

| Palladium(II) acetate | Aryl halide | Arylamine | High | nih.gov |

| Pd₂(dba)₃ / Biphenylphosphine | Aryl bromide/chloride | Phenol | High | beilstein-journals.org |

| MnO₂ nanoparticles | o-Phenylenediamine / Aryl aldehyde | 2-Aryl benzimidazole (B57391) | High | mdpi.com |

Organocatalytic and Biocatalytic Transformations

Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a powerful strategy in asymmetric synthesis. beilstein-journals.orgmdpi.comscienceopen.commdpi.com For the synthesis of aminonitrile derivatives, organocatalytic Strecker-type reactions are common. mdpi.com While not directly reported for this compound, the principles of organocatalysis could be applied, for example, in the enantioselective cyanation of a suitable imine precursor. Chiral phosphoric acids and thiourea derivatives are common organocatalysts for such transformations. beilstein-journals.orgscienceopen.com

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. nih.govrsc.org Enzymes such as imine reductases and reductive aminases are used in the synthesis of chiral amines. nih.gov A biocatalytic cascade combining an ene-reductase and an imine reductase could be envisioned for the asymmetric synthesis of related chiral amines. nih.gov While the direct biocatalytic synthesis of this compound has not been detailed, the development of enzymes for specific C-N bond formations is a growing field. mdpi.com Biocatalytic methods offer a green alternative to traditional chemical synthesis, with potential for high enantioselectivity. chemrxiv.org

Sustainable and Green Chemistry Strategies in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. epa.govnih.govnih.gov This includes the use of safer solvents, renewable feedstocks, and energy-efficient methods. epa.govmatanginicollege.ac.in

Solvent-Free and Mechanochemical Methods

Solvent-free synthesis is a key aspect of green chemistry, reducing waste and often enhancing reaction rates. researchgate.netnih.govzenodo.orgnih.govgoogle.com Mechanochemistry, the use of mechanical force to induce chemical reactions, is a prominent solvent-free technique. organic-chemistry.orgbeilstein-journals.orgkent.ac.ukunn.edu.ngkobv.de Ball milling of reactants can lead to the formation of products in high yields without the need for a solvent. organic-chemistry.org For instance, the mechanochemical synthesis of primary amides from esters has been achieved using calcium nitride as an ammonia (B1221849) source. organic-chemistry.org This approach offers advantages such as shorter reaction times and milder conditions compared to solution-based methods. organic-chemistry.org

Table 2: Comparison of Mechanochemical vs. Conventional Synthesis

| Reaction Type | Method | Reaction Time | Conditions | Reference |

| Amide Synthesis | Mechanochemical | 90 minutes | Room Temperature | organic-chemistry.org |

| Amide Synthesis | Conventional | 24 hours | Heating | organic-chemistry.org |

| Cocrystal Formation | Mechanochemical | Minutes | Room Temperature | kobv.de |

Microwave and Ultrasound-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions, leading to significantly reduced reaction times and often improved yields. researchgate.netnih.govmdpi.comscielo.brbeilstein-journals.org This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds and can be conducted under solvent-free conditions. researchgate.netmdpi.com

Ultrasound-assisted synthesis employs the energy of ultrasonic waves to induce cavitation, which enhances mass transfer and accelerates reaction rates. mdpi.comorganic-chemistry.orgnih.govchemisgroup.usmdpi.com This method has been used for the synthesis of N-acylcyanamides and various heterocyclic compounds, often at room temperature and with short reaction times. organic-chemistry.orgnih.gov The use of ultrasound can lead to higher yields, greater purity, and simpler workups compared to conventional methods. nih.gov Both microwave and ultrasound-assisted methods represent greener alternatives for the synthesis of this compound, offering energy efficiency and reduced reaction times. mdpi.combeilstein-journals.org

Atom Economy and Waste Minimization Principles

The principles of atom economy and waste minimization are central to the development of green and sustainable synthetic methodologies. beeindia.gov.inchembam.com Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chembam.com A higher atom economy signifies a more efficient process with less waste generation. studymind.co.uk Waste minimization, a broader concept, encompasses not only the reduction of byproducts but also the efficient use of reagents, solvents, and energy, and the avoidance of hazardous substances. beeindia.gov.in

In the context of this compound synthesis, the application of these principles is crucial for developing environmentally responsible manufacturing processes. While specific studies focusing exclusively on the atom economy of this compound synthesis are not extensively documented in publicly available literature, an analysis of potential synthetic routes can provide insight into their theoretical efficiencies and waste profiles.

Two plausible synthetic pathways to this compound are considered here for a comparative analysis of their atom economy and potential for waste minimization:

Route A: Cyanation of o-Phenylenediamine. This route involves the direct cyanation of o-phenylenediamine. A common cyanating agent for such transformations is cyanogen bromide (BrCN).

Route B: Reduction of 2-Nitroaniline (B44862) followed by Cyanation. This two-step approach involves the initial reduction of 2-nitroaniline to o-phenylenediamine, which is then cyanated.

Theoretical Atom Economy Analysis

The atom economy for each proposed route can be calculated using the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 studymind.co.uk

The desired product is this compound (C₇H₇N₃, Molar Mass: 133.15 g/mol ).

Route A: Cyanation of o-Phenylenediamine

C₆H₄(NH₂)₂ + BrCN → H₂NC₆H₄NHCN + HBr

o-Phenylenediamine (C₆H₈N₂): Molar Mass = 108.14 g/mol

Cyanogen Bromide (BrCN): Molar Mass = 105.92 g/mol

This compound (C₇H₇N₃): Molar Mass = 133.15 g/mol

Hydrogen Bromide (HBr): Molar Mass = 80.91 g/mol (Byproduct)

| Reactant | Molar Mass (g/mol) |

|---|---|

| o-Phenylenediamine | 108.14 |

| Cyanogen Bromide | 105.92 |

| Total Reactant Mass | 214.06 |

| Product | Molar Mass (g/mol) |

|---|---|

| This compound | 133.15 |

Atom Economy (Route A) = (133.15 / 214.06) x 100 ≈ 62.20%

Route B: Two-Step Synthesis from 2-Nitroaniline

Step 1: Reduction of 2-Nitroaniline to o-Phenylenediamine

A common method for this reduction is the use of a metal, such as zinc, in an acidic or basic medium. orgsyn.org For the purpose of this analysis, we will consider the use of zinc and an acid (e.g., HCl), which is a well-established laboratory method.

O₂NC₆H₄NH₂ + 3Zn + 7HCl → H₂NC₆H₄NH₃⁺Cl⁻ + 3ZnCl₂ + 2H₂O Followed by neutralization to obtain o-phenylenediamine. For atom economy calculation, we consider the ideal transformation where the goal is the formation of o-phenylenediamine.

O₂NC₆H₄NH₂ + 3H₂ → H₂NC₆H₄NH₂ + 2H₂O

2-Nitroaniline (C₆H₆N₂O₂): Molar Mass = 138.12 g/mol

Hydrogen (H₂): Molar Mass = 2.02 g/mol

Atom Economy (Step 1) = (108.14 / (138.12 + 3 * 2.02)) x 100 ≈ 74.99%

Step 2: Cyanation of o-Phenylenediamine

This step is identical to Route A.

O₂NC₆H₄NH₂ + 3H₂ + BrCN → H₂NC₆H₄NHCN + 2H₂O + HBr

| Reactant | Molar Mass (g/mol) |

|---|---|

| 2-Nitroaniline | 138.12 |

| Hydrogen (3 equiv.) | 6.06 |

| Cyanogen Bromide | 105.92 |

| Total Reactant Mass | 250.10 |

| Product | Molar Mass (g/mol) |

|---|---|

| This compound | 133.15 |

Comparative Analysis and Waste Minimization Strategies

| Synthetic Route | Starting Material | Number of Steps | Theoretical Atom Economy | Potential Waste Streams | Waste Minimization Opportunities |

| Route A | o-Phenylenediamine | 1 | ~62.20% | Hydrogen bromide, excess cyanogen bromide, solvent | - Neutralize HBr to form a salt for potential reuse or responsible disposal.- Optimize reaction conditions to minimize excess reagents.- Select a recyclable or biodegradable solvent. |

| Route B | 2-Nitroaniline | 2 | ~53.24% | - Step 1: Metal salts (e.g., ZnCl₂), water, unreacted acid/base.- Step 2: Hydrogen bromide, excess cyanogen bromide, solvent. | - Step 1: Catalytic hydrogenation instead of metal/acid reduction to eliminate metal salt waste. google.com- Recover and reuse the catalyst.- Step 2: Same as Route A. |

Detailed Research Findings:

Atom Economy: The direct cyanation of o-phenylenediamine (Route A) exhibits a higher theoretical atom economy compared to the two-step synthesis starting from 2-nitroaniline (Route B). This is primarily due to the additional reagents and steps involved in the reduction of the nitro group.

Waste Generation: Route B, particularly with traditional reduction methods using metals like zinc or tin, generates significant inorganic waste in the form of metal salts, which can be environmentally problematic to dispose of. orgsyn.org Catalytic hydrogenation, while having a higher atom economy for the reduction step, still requires careful management of the catalyst to prevent contamination of the product and the environment.

Reagent Toxicity: Cyanogen bromide, a likely reagent in both routes, is highly toxic. Minimizing its use and ensuring complete reaction or quenching of any excess is a critical safety and environmental consideration. The von Braun reaction, which uses cyanogen bromide, is a well-established method for the N-dealkylation of amines to form cyanamides. nih.govresearchgate.net

Alternative Cyanation: The Sandmeyer reaction, which converts an aryl diazonium salt to a nitrile using a copper(I) cyanide catalyst, could be a potential alternative for the cyanation step. wikipedia.orgnumberanalytics.com This would involve diazotization of one of the amino groups of o-phenylenediamine followed by cyanation. However, this would likely involve multiple steps and the use of nitrite (B80452) salts and strong acids, generating additional waste streams. The Rosenmund-von Braun reaction, which involves the cyanation of aryl halides with copper(I) cyanide, could also be considered if a halogenated precursor is used. organic-chemistry.org

Process Optimization: Regardless of the chosen route, optimizing reaction conditions (temperature, pressure, reaction time, catalyst loading) is essential to maximize yield and minimize the formation of byproducts and the use of excess reagents.

Reactivity and Mechanistic Studies of 2 Aminophenylcyanamide

Cyclization Reactions for Heterocyclic Scaffolds

The proximity of the amino and cyanamide (B42294) functional groups in 2-aminophenylcyanamide facilitates a range of cyclization reactions, leading to the formation of valuable fused heterocyclic systems, most notably benzimidazoles and quinazolines. These transformations can occur via intramolecular or intermolecular pathways and can be initiated by thermal, acid-mediated, or other catalytic methods.

Intramolecular Cyclization Pathways

The most direct transformation of this compound is its intramolecular cyclization to form 2-aminobenzimidazole (B67599). This reaction involves the nucleophilic attack of one of the amino group's nitrogen atoms onto the carbon atom of the cyanamide group. While this compound itself is an intermediate, it is often generated in situ from the reaction of o-phenylenediamine (B120857) with reagents like cyanogen (B1215507) bromide or cyanamide, which then readily cyclizes. nih.govrjpbcs.comcore.ac.uk

The synthesis of 2-aminobenzimidazoles from o-phenylenediamines is a well-established method. For instance, reacting o-phenylenediamine with cyanogen bromide in an aqueous suspension provides 2-aminobenzimidazole in good yield. rjpbcs.com An alternative, industrially relevant method involves treating o-phenylenediamine with cyanamide in the presence of a protonic acid at elevated temperatures (90-160°C), followed by treatment with a strong base, which also produces 2-aminobenzimidazole in high yield and purity. core.ac.ukgoogle.com The presumed intermediate in these reactions is this compound, which rapidly undergoes ring closure. core.ac.uk The cyclization is a key step in forming the stable, fused benzimidazole (B57391) ring system, which is a core structure in many biologically active compounds. nih.govnih.gov

| Reactants | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | Cyanogen bromide, aqueous suspension | 2-Aminobenzimidazole | Good | rjpbcs.com |

| o-Phenylenediamine | 1. Cyanamide, Protonic acid, 90-160°C 2. Strong base | 2-Aminobenzimidazole | 75-97% | google.com |

| o-Phenylenediamine | Cyanamide | 2-Aminobenzimidazole | ~Quantitative | core.ac.uk |

Intermolecular Cyclization Reactions

In intermolecular reactions, this compound can act as a building block, reacting with other molecules to construct more complex heterocyclic systems. The amino group can react with electrophiles like isocyanates or carbon disulfide. researchgate.netwikipedia.org For example, the reaction of amines with carbon disulfide typically forms dithiocarbamates, which can be precursors for various heterocycles. wikipedia.orgnih.gov When a diamine like o-phenylenediamine (a precursor to this compound) is reacted with carbon disulfide in the presence of carbon tetrabromide, it leads to the formation of imidazole-2-thiones. lnu.edu.cn

Another significant intermolecular reaction is the synthesis of quinazoline (B50416) derivatives. While direct examples starting from isolated this compound are sparse in readily available literature, its structural analogs and precursors are widely used. For example, 2-aminobenzonitriles (which lack the second amino group of the cyanamide moiety) react with N-benzyl cyanamides in the presence of hydrochloric acid to yield 2-amino-4-iminoquinazolines. mdpi.com This suggests a plausible pathway where this compound could engage in similar [4+2] annulation reactions with suitable partners to afford substituted quinazolines. The first quinazoline derivative was synthesized by Griess in 1869 through the reaction of anthranilic acid with cyanogen, highlighting the long history of using cyano-group-containing compounds for building this heterocyclic scaffold. nih.gov

Radical and Photoinduced Cyclization Mechanisms

Radical and photoinduced cyclizations represent advanced methods for ring formation, often proceeding under mild conditions. organic-chemistry.orgrsc.org These reactions typically involve the generation of a radical species which then undergoes an intramolecular cyclization. While these mechanisms are powerful tools in organic synthesis, specific examples detailing the radical or photoinduced cyclization of this compound itself are not extensively documented in the surveyed literature.

However, the general principles can be considered. A hypothetical radical cyclization could be initiated at a position ortho to one of the nitrogen functions, followed by attack onto the cyanamide group. Photoinduced reactions often rely on the excitation of a molecule to a higher energy state, which can facilitate otherwise difficult transformations. wikipedia.org For instance, photoinduced reactions have been used to construct quinazolinone derivatives from precursors bearing unactivated alkenes. organic-chemistry.org Given the conjugated π-system of this compound, it is plausible that it could participate in photochemical transformations, although this remains an area for further investigation.

Cascade and Multi-Component Reactions

Cascade reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by combining three or more reactants. organic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org These methods are prized for their atom economy and operational simplicity.

The structure of this compound makes it a potential candidate for MCRs. While specific MCRs starting with pre-formed this compound are not prominently reported, related structures are employed in such syntheses. For instance, a one-pot, three-component synthesis of 2-alkyl-substituted 4-aminoimidazo[1,2-a] nih.govrjpbcs.comCurrent time information in Bangalore, IN.triazines has been developed using 2-aminoimidazoles, trialkyl orthoesters, and cyanamide. rsc.org This demonstrates the utility of the cyanamide functional group as a component in MCRs. Similarly, 2-amino aryl ketones react with N-benzyl cyanamides in an acid-mediated [4+2] annulation to form 2-aminoquinazoline (B112073) derivatives, which can be considered a multi-component approach. mdpi.com These examples suggest the potential for developing novel MCRs that incorporate this compound to rapidly build molecular diversity.

Functional Group Transformations and Derivatization Reactions

Beyond cyclization, the functional groups of this compound can undergo various transformations to produce a range of derivatives. These reactions allow for the fine-tuning of the molecule's properties and provide intermediates for further synthetic steps.

Reactions Involving the Cyanamide Group

The cyanamide functional group (-NHCN) in this compound is a versatile moiety characterized by the duality of a nucleophilic amino group and an electrophilic nitrile carbon. This allows it to participate in a variety of chemical transformations. The reactions at this site can be broadly categorized into additions to the nitrile group and reactions involving the amino portion of the cyanamide.

A significant reaction involving the cyanamide group is its interaction with carbon disulfide (CS₂). In the presence of a base, the nucleophilic nitrogen of the cyanamide can attack the electrophilic carbon of CS₂, leading to the formation of a dithiocarbamate (B8719985) intermediate. researchgate.net This intermediate is a valuable synthon for the construction of sulfur-containing heterocycles. For instance, subsequent intramolecular cyclization, often promoted by alkylating agents or oxidation, can lead to the formation of benzothiazole (B30560) or thiadiazole ring systems. This reactivity highlights the cyanamide group's capacity to act as a building block for more complex heterocyclic structures. researchgate.net

The cyanamide group can also be a precursor to the guanidine (B92328) functionality. The addition of amines to the cyano group, often catalyzed by acids or metal salts, results in the formation of substituted guanidines. In the context of this compound, this reaction can be strategically employed in an intramolecular fashion. Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack by the adjacent 2-amino group to form a 2-aminobenzimidazole ring system, a common scaffold in medicinal chemistry. core.ac.uk

Furthermore, the cyanamide group can undergo hydrolysis under acidic conditions. The initial protonation of the nitrile is followed by the addition of water to form a urea (B33335) derivative. In the case of this compound, this reaction can be a key step in a one-pot synthesis of fused heterocyclic systems like thiadiazine 1-oxides when starting from an appropriately substituted precursor. nih.gov

The following table summarizes selected reactions targeting the cyanamide group:

Table 1: Selected Reactions of the Cyanamide Group in this compound Analogs

| Reactant | Conditions | Product Type | Ref. |

|---|---|---|---|

| Carbon Disulfide (CS₂) | Base (e.g., KOH, K₂CO₃) | Dithiocarbamate intermediate for heterocycle synthesis | researchgate.net |

| Amines (R-NH₂) | Acid or Metal Catalyst | Substituted Guanidines | core.ac.uk |

Selective Functionalization Strategies for Complex Architectures

The structure of this compound, featuring two distinct nucleophilic nitrogen atoms—the primary aromatic amine at the 2-position and the cyanamide group—makes it an ideal precursor for the synthesis of fused nitrogen-containing heterocycles through selective functionalization. The strategic exploitation of the differential reactivity of these groups, or their concerted participation in cyclization reactions, allows for the construction of complex molecular architectures such as benzimidazoles and quinazolines.

Synthesis of 2-Aminobenzimidazoles:

One of the most direct applications of this compound in building complex architectures is its conversion into 2-aminobenzimidazole derivatives. This transformation is an intramolecular cyclization that leverages the nucleophilicity of the primary aromatic amine and the electrophilic character of the cyanamide carbon. The reaction is typically promoted by acid, which protonates the nitrile nitrogen, thereby activating the carbon atom toward nucleophilic attack by the ortho-amino group. This process, known as a cyclodehydration or condensation reaction, results in the formation of the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring.

The general mechanism involves:

Protonation of the terminal nitrogen of the cyanamide group.

Intramolecular nucleophilic attack of the primary aromatic amine onto the activated cyanamide carbon.

Tautomerization to yield the stable aromatic 2-aminobenzimidazole ring system.

This strategy is highly efficient for creating a core structure present in numerous biologically active molecules. nih.govmdpi.com

Synthesis of Quinazoline Derivatives:

This compound can also serve as a key building block for the synthesis of quinazolines, a class of bicyclic heterocycles with significant pharmacological applications. marquette.edu The construction of the quinazoline ring from this compound typically involves an annulation strategy where the cyanamide acts as a masked amidine.

For example, in a [4+2] annulation reaction, this compound can react with a two-carbon synthon, such as an N-benzyl cyanamide in the presence of an acid mediator, to construct the pyrimidine (B1678525) ring. nih.gov Alternatively, reactions with ortho-aminoaryl ketones can lead to 2-aminoquinazoline derivatives. nih.gov The process often involves the in-situ formation of an amidine from the cyanamide, followed by condensation with a carbonyl compound and subsequent cyclization and aromatization. Transition-metal catalysts, such as copper or ruthenium, can facilitate these transformations through oxidative C-H annulation pathways. marquette.edursc.org

The following table presents examples of reaction conditions for the synthesis of these complex architectures from precursors analogous to this compound.

Table 2: Synthetic Strategies for Heterocyclic Architectures from this compound Precursors

| Target Architecture | Reaction Type | Key Reagents/Catalysts | General Yields | Ref. |

|---|---|---|---|---|

| 2-Aminobenzimidazoles | Intramolecular Cyclization | Acid (e.g., TFA, HCl) | Good to Excellent | nih.gov |

| 2-Aminoquinazolines | [4+2] Annulation | 2-Amino Aryl Ketones, HCl | High | nih.gov |

| Functionalized Quinazolines | Oxidative Csp²–H Annulation | Terminal Alkynes, Cu(I) catalyst, Visible Light | Good | rsc.org |

These selective functionalization strategies underscore the utility of this compound as a versatile platform for generating molecular diversity in heterocyclic chemistry. The ability to control the reaction pathways allows for the targeted synthesis of complex scaffolds that are central to drug discovery and materials science.

Advanced Structural Characterization Techniques for 2 Aminophenylcyanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. rsc.orgmeasurlabs.com It provides information about the chemical environment of individual atoms, their connectivity, and the dynamic processes occurring within the molecule. rsc.orgumn.edu

One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, is the first step in the structural characterization of 2-aminophenylcyanamide and its derivatives. emerypharma.com These experiments provide fundamental information about the number and types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical shift, integration, and multiplicity of each proton. The chemical shift indicates the electronic environment of the proton, while the integration provides the relative number of protons corresponding to a particular signal. Spin-spin coupling, observed as signal splitting, gives information about the number of neighboring protons. emerypharma.comlibretexts.org For this compound, distinct signals are expected for the aromatic protons and the amine (-NH₂) protons. The positions of the aromatic protons are influenced by the electronic effects of the amino and cyanamide (B42294) groups.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. emerypharma.com Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. For this compound, separate resonances are expected for the aromatic carbons, the carbon of the cyanamide group (-C≡N), and the carbon attached to the amino group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. emerypharma.com

A hypothetical ¹H NMR data table for this compound is presented below:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | 7.2-7.5 | Multiplet | - | 4H |

| Amine-H | 4.5 | Broad Singlet | - | 2H |

This table is illustrative and actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from 1D NMR and for determining the connectivity and spatial relationships between atoms. rutgers.educam.ac.uk

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments identify protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.comcam.ac.uk Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule. This is particularly useful for assigning the positions of substituents on the phenyl ring in derivatives of this compound.

HSQC (Heteronuclear Single Quantum Coherence): ¹H-¹³C HSQC correlates proton signals with the signals of the carbons to which they are directly attached. hmdb.ca This provides a direct link between the proton and carbon skeletons of the molecule, greatly simplifying the assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY and its rotating-frame equivalent, ROESY, provide information about the spatial proximity of protons. measurlabs.com Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is crucial for determining the conformation and stereochemistry of the molecule and its derivatives.

A summary of common 2D NMR experiments and their applications:

| Experiment | Information Provided |

| COSY | ¹H-¹H scalar coupling (connectivity through bonds) |

| HSQC | Direct ¹H-¹³C one-bond correlation |

| HMBC | Long-range ¹H-¹³C two- and three-bond correlation |

| NOESY/ROESY | ¹H-¹H spatial proximity (through-space interactions) |

Dynamic NMR (DNMR) is used to study time-dependent processes such as conformational changes or chemical exchange. umn.eduucl.ac.uk By recording NMR spectra at different temperatures (variable-temperature NMR), it is possible to observe changes in the line shape of signals corresponding to atoms involved in these dynamic processes. unibas.it

For this compound and its derivatives, DNMR could be employed to study:

Restricted rotation: The rotation around the C-N bond of the amino group or the C-C≡N bond might be hindered, leading to distinct signals for different conformers at low temperatures that coalesce into a single averaged signal at higher temperatures. ucl.ac.uk

Proton exchange: The exchange of the amine protons with solvent protons or with other exchangeable protons can be studied. ucl.ac.uk The rate of this exchange can be influenced by temperature, concentration, and the presence of acidic or basic impurities.

The study of these dynamic processes provides valuable information about the energy barriers associated with molecular motions and the stability of different conformations. ucl.ac.uk

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. uhu-ciqso.escarleton.edurigaku.comuni-ulm.debruker.comamherst.edu It provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. carleton.edu

To perform single crystal X-ray diffraction, a suitable single crystal of the compound is required. uhu-ciqso.escarleton.edu This crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. carleton.eduriken.jp The analysis of this pattern allows for the determination of the unit cell dimensions and the electron density distribution within the crystal, from which the positions of the individual atoms can be deduced. carleton.eduomu.edu.tr

For this compound, a single crystal X-ray diffraction study would provide:

Unambiguous confirmation of the molecular structure, including the connectivity of the atoms.

Precise bond lengths and bond angles, which can offer insights into the electronic structure and hybridization of the atoms.

The conformation of the molecule in the solid state, including the planarity of the phenyl ring and the orientation of the amino and cyanamide substituents.

An example of crystallographic data that could be obtained for this compound:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 6.7 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 699.4 |

| Z | 4 |

This table presents hypothetical data.

The crystal structure reveals not only the structure of a single molecule but also how multiple molecules are arranged in the crystal lattice. omu.edu.trucl.ac.uk This packing is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.comlibretexts.org

In the case of this compound, the following intermolecular interactions are likely to be important:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the cyanamide group (-C≡N) can act as a hydrogen bond acceptor. This can lead to the formation of extensive hydrogen-bonded networks, which play a crucial role in stabilizing the crystal structure. mdpi.com

π-π Stacking: The aromatic phenyl rings can interact with each other through π-π stacking interactions, where the electron-rich π systems of adjacent rings are attracted to each other. nih.gov

The analysis of these intermolecular interactions is critical for understanding the physical properties of the solid material and for the rational design of new crystalline materials with desired properties. ucl.ac.ukmdpi.com

Computational Chemistry and Theoretical Investigations of 2 Aminophenylcyanamide

Electronic Structure Analysis via Quantum Chemical Methods (e.g., DFT)

A detailed analysis of the electronic structure of 2-Aminophenylcyanamide using quantum chemical methods such as Density Functional Theory (DFT) is crucial for understanding its fundamental properties. Such studies typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. For instance, a computational study on the related compound, 2-amino-4-chlorobenzonitrile, utilized DFT to investigate its electronic properties and potential for electron donation and acceptance. analis.com.my However, similar specific data for this compound is not available in the reviewed literature.

Table 1: Hypothetical Electronic Properties of this compound (Illustrative)

| Parameter | Hypothetical Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Note: The data in this table is purely illustrative to demonstrate the type of information that would be generated from a DFT study and is not based on actual computational results for this compound.

Reaction Mechanism Elucidation through Transition State Theory and Ab Initio Molecular Dynamics

The elucidation of reaction mechanisms involving this compound would benefit significantly from theoretical approaches like transition state theory and ab initio molecular dynamics. These methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby providing a detailed picture of how the molecule transforms during a chemical reaction. Unfortunately, specific studies applying these methods to reactions of this compound were not identified.

Prediction of Reactivity and Selectivity Profiles

Computational methods are increasingly used to predict the reactivity and selectivity of chemical compounds. nih.govnih.gov By calculating various molecular descriptors, such as Fukui functions or condensed electrophilicity and nucleophilicity indices, researchers can anticipate how a molecule will behave in different chemical environments. Such predictions are invaluable for designing new synthetic routes and understanding potential biological activity. A comprehensive reactivity and selectivity profile for this compound based on computational predictions is currently absent from the scientific literature.

Table 2: Illustrative Predicted Reactivity Indices for this compound

| Index | Atom/Region | Hypothetical Value (Illustrative) | Implication |

| Fukui (f-) | Amino Nitrogen | 0.25 | Site for electrophilic attack |

| Fukui (f+) | Cyanamide (B42294) Carbon | 0.30 | Site for nucleophilic attack |

| Electrophilicity Index (ω) | Overall Molecule | 1.5 eV | Moderate electrophile |

Note: This table presents hypothetical data for illustrative purposes and does not reflect actual calculated values for this compound.

Computational Support for Spectroscopic Assignments

Computational spectroscopy is a powerful tool for interpreting experimental spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR). arxiv.org By calculating theoretical spectra and comparing them with experimental data, chemists can make confident assignments of vibrational modes and chemical shifts. While experimental spectroscopic data for this compound may exist, a computational study to support and refine these assignments is not documented in the available literature. Such a study would involve optimizing the molecular geometry and calculating the vibrational frequencies and NMR chemical shifts at a suitable level of theory.

2 Aminophenylcyanamide As a Core Building Block

Applications in the Synthesis of Complex Organic Molecules

2-Aminophenylcyanamide is a versatile precursor in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a cyanamide (B42294) moiety, allows for a diverse range of chemical transformations. This makes it a valuable starting material for constructing molecules with significant biological and pharmaceutical relevance.

One of the notable applications of aminophenylcyanamide derivatives is in the synthesis of tetrazoles. For instance, 4-aminophenylcyanamide can undergo a [2+3] cycloaddition reaction with sodium azide (B81097) under acidic conditions to form 5-Amino-2-(4-aminophenyl)-2H-tetrazole. Current time information in Bangalore, IN. This tetrazole ring is a five-membered heterocyclic ring with four nitrogen atoms, known for its metabolic stability and its role as a bioisosteric equivalent to carboxylic acids in drug design. Current time information in Bangalore, IN.

Furthermore, aminophenylcyanide derivatives serve as key intermediates in the synthesis of N²-thiophenecarbonyl- and N²-tosylanthranilamides. These compounds have been investigated for their potential as anticoagulants, targeting key enzymes in the blood coagulation cascade like thrombin (factor IIa) and factor Xa (FXa). nih.gov The synthesis of these complex molecules often involves the coupling of an aminophenylcyanide with acyl chlorides or sulfonyl chlorides, followed by further functionalization. nih.gov

The reactivity of this compound also extends to condensation reactions with various carbonyl compounds. Early research demonstrated that aminophenylcyanamide could react with aldehydes and ketones to form a range of condensation products. ijopaar.com Additionally, it has been used in condensation reactions with alloxan (B1665706) to produce straw-yellow compounds. researchgate.net These reactions highlight the utility of the amino group in forming new carbon-nitrogen bonds, leading to the construction of larger, more complex molecular scaffolds.

The synthesis of various heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of natural products and pharmaceutical drugs. nih.govmdpi.com The ability of this compound to participate in cyclization and condensation reactions makes it a valuable tool for synthetic chemists aiming to build libraries of diverse heterocyclic compounds for drug discovery and development. nih.govlidsen.com

Table 1: Examples of Complex Organic Molecules Synthesized from Aminophenylcyanamide Derivatives

| Starting Material | Reagents | Product | Application/Significance |

| 4-Aminophenylcyanamide | Sodium azide (acidic conditions) | 5-Amino-2-(4-aminophenyl)-2H-tetrazole | Tetrazole synthesis, bioisosteres of carboxylic acids Current time information in Bangalore, IN. |

| 3-Aminophenylcyanide or 4-Aminophenylcyanide | 2-Nitrobenzoyl chloride, Triethylamine | N-(cyanophenyl)-2-nitrobenzamide | Intermediate for N²-arylcarboxamide synthesis nih.gov |

| 3-Cyano-, 4-cyano-, or 4-cyanomethylaniline | N-Tosylbenzoyl chloride | N²-Tosylanthranilamide derivatives | Potential anticoagulants nih.gov |

| Aminophenylcyanamide | Alloxan | Condensation product | Synthesis of complex heterocyclic systems researchgate.net |

| Aminophenylcyanamide | Aldehydes and Ketones | Condensation products | Formation of diverse organic molecules ijopaar.com |

Utility in the Construction of Functional Materials

The unique chemical structure of this compound, featuring an aromatic ring, an amino group, and a cyanamide group, suggests its potential as a monomer for the synthesis of functional polymers and as a building block for supramolecular materials. While direct polymerization of this compound is not extensively documented in the provided search results, its aniline-like structure points towards its suitability for creating polymers with interesting electronic and optical properties.

Conducting polymers, often referred to as "synthetic metals," are a class of organic materials that possess electrical conductivity. nih.govencyclopedia.pub Polyaniline, one of the most studied conducting polymers, is synthesized from the polymerization of aniline (B41778). nih.gov Given the structural similarity, it is plausible that this compound could be polymerized, likely through oxidative or electrochemical methods, to form a polyaniline derivative. The resulting polymer would have a conjugated backbone, a prerequisite for electrical conductivity, and the pendant cyanamide groups could further influence the material's properties, such as solubility, processability, and its ability to coordinate with metal ions. The synthesis of conductive polymers can be initiated through chemical, electrochemical, or photopolymerization methods. encyclopedia.pub

In the realm of supramolecular chemistry, which deals with assemblies of molecules held together by non-covalent interactions, this compound has the potential to be a valuable building block. rsc.orgnih.govcsic.es The amino and cyanamide groups are capable of forming strong hydrogen bonds, which are directional and specific, making them ideal for programming the self-assembly of molecules into well-defined architectures. rsc.org Furthermore, the phenyl ring can participate in π–π stacking interactions, another important non-covalent force that drives self-assembly. beilstein-journals.org This self-assembly could lead to the formation of various nanostructures, such as fibers, sheets, or gels, with potential applications in areas like drug delivery, tissue engineering, and catalysis. rsc.orgbeilstein-journals.org The ability to control the self-assembly process by modifying the molecular structure or external stimuli is a key area of research in supramolecular materials. rsc.org

Table 2: Potential Functional Materials Derived from this compound

| Material Type | Potential Synthesis Method | Key Structural Features | Potential Applications |

| Conductive Polymer | Oxidative or Electrochemical Polymerization | Conjugated backbone, pendant cyanamide groups | Electronic devices, sensors, anti-corrosion coatings nih.gov |

| Supramolecular Gels | Self-assembly via hydrogen bonding and π–π stacking | Fibrillar networks | Drug delivery, tissue engineering scaffolds rsc.orgbeilstein-journals.org |

| Supramolecular Nanosheets | Two-dimensional self-assembly | Planar structures stabilized by non-covalent interactions | Membranes, catalysts, electronic components rsc.orgrsc.org |

| Crystalline 2D Polymers | On-water surface synthesis | Ordered, few-layer crystalline structures | Membranes, electronic and optical devices nih.gov |

Role in Ligand Design for Catalytic Systems

The molecular structure of this compound makes it an intriguing candidate for ligand design in the development of novel catalytic systems. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex, and the nature of the ligand plays a crucial role in determining the catalytic activity and selectivity of the resulting complex. nih.govwikipedia.org

This compound possesses two potential coordination sites: the nitrogen atom of the amino group and the nitrogen atom of the cyanamide group. This allows it to act as a bidentate ligand, binding to a metal center to form a stable chelate ring. The ability to form such chelates often enhances the stability of the metal complex. Transition metal complexes with amino acid-derived ligands, which also feature N,O-bidentate coordination, are a well-established class of coordination compounds. rsc.org

The design of ligands is a key aspect of creating efficient catalysts. nih.gov For instance, in atom transfer radical polymerization (ATRP), the ligand solubilizes the transition metal salt and adjusts the redox potential of the metal center to control the polymerization process. nih.gov The electronic properties of the ligand, such as its electron-donating or -withdrawing nature, can significantly influence the reactivity of the metal center. In the case of this compound, the amino group is an electron-donating group, which would increase the electron density at the metal center, potentially enhancing its catalytic activity in certain reactions.

Furthermore, the concept of hemilability, where a polydentate ligand has one strongly coordinating group and one that can be easily displaced, is important in catalysis. sigmaaldrich.com While not a classic example, the cyanamide group in a this compound-metal complex might exhibit different binding strengths compared to the amino group, potentially leading to hemilabile behavior that could be beneficial in a catalytic cycle. The development of metal complexes with tailored ligands is crucial for a wide range of applications, from the synthesis of pharmaceuticals to the production of polymers. rsc.orglibretexts.org The unique combination of functional groups in this compound offers a platform for the design of new ligands with potentially novel catalytic properties.

Table 3: Potential Catalytic Systems Featuring this compound-Based Ligands

| Metal Center | Potential Ligand Coordination | Type of Catalysis | Potential Advantages |

| Copper (Cu) | N,N-bidentate | Atom Transfer Radical Polymerization (ATRP) | Tunable redox potential, enhanced catalyst stability nih.govnih.gov |

| Palladium (Pd) | N-monodentate or N,N-bidentate | Cross-coupling reactions (e.g., Suzuki, Heck) | Increased catalyst lifetime and activity wikipedia.org |

| Rhodium (Rh) | N,N-bidentate | Hydroformylation, hydrogenation | Chiral ligand potential for asymmetric catalysis |

| Nickel (Ni) | N,N-bidentate | Olefin polymerization | Control over polymer microstructure nih.gov |

| Iron (Fe) | N,N-bidentate | Oxidation reactions | Bio-inspired catalysis, use of an earth-abundant metal |

Future Research Trajectories for 2 Aminophenylcyanamide Chemistry

Exploration of Novel Reactivity Patterns

The established reactivity of 2-aminophenylcyanamide has primarily centered on the synthesis of quinazolines and related heterocycles. While significant, this represents only a fraction of its potential. Future investigations are expected to uncover and harness new modes of reactivity, leading to the synthesis of a broader range of molecular scaffolds.

A key area for exploration is the catalytic activation of different bonds within the this compound framework. For instance, the development of catalysts for the selective functionalization of C-H bonds could lead to novel annulation strategies. Research into metal-catalyzed reactions, such as those involving ruthenium, iridium, and nickel, has already shown promise in the dehydrogenative and deaminative coupling of related 2-aminoaryl compounds to form quinazolines and quinazolinones. Expanding these methodologies to this compound could provide atom-economical pathways to diverse heterocyclic systems.

Furthermore, the cyanamide (B42294) group itself presents a rich area for novel transformations. Exploring its reactivity beyond simple cyclization precursors could lead to the development of new functional groups and intermediates. For example, investigating cycloaddition reactions involving the cyanamide moiety could open doors to previously inaccessible ring systems. The use of different catalytic systems, including those based on copper, palladium, and organocatalysts, will be instrumental in unlocking these new reactivity patterns.

Table 1: Examples of Catalytic Systems for Potential Novel Reactivity Studies

| Catalytic System | Potential Application with this compound | Reference |

| Ruthenium Complexes | Dehydrogenative coupling reactions | |

| Iridium Complexes | Acceptorless dehydrogenative coupling | |

| Nickel Catalysts | [4+2] annulation via C-H/N-H activation | |

| Copper Catalysts | C-C and C-N bond formation | |

| Organocatalysts | Asymmetric transformations |

Development of Asymmetric Synthetic Strategies

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.